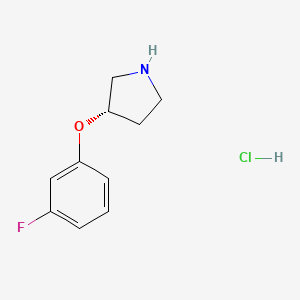

(3S)-3-(3-fluorophenoxy)pyrrolidine hydrochloride

Description

(3S)-3-(3-Fluorophenoxy)pyrrolidine hydrochloride is a chiral pyrrolidine derivative featuring a 3-fluorophenoxy substituent at the 3-position of the pyrrolidine ring. The compound is a hydrochloride salt, enhancing its stability and solubility for research applications. Pyrrolidine derivatives are widely utilized in medicinal chemistry as bioactive scaffolds due to their conformational rigidity and ability to interact with biological targets. The fluorine atom on the phenoxy group improves metabolic stability and lipophilicity, making this compound valuable in drug discovery .

Properties

Molecular Formula |

C10H13ClFNO |

|---|---|

Molecular Weight |

217.67 g/mol |

IUPAC Name |

(3S)-3-(3-fluorophenoxy)pyrrolidine;hydrochloride |

InChI |

InChI=1S/C10H12FNO.ClH/c11-8-2-1-3-9(6-8)13-10-4-5-12-7-10;/h1-3,6,10,12H,4-5,7H2;1H/t10-;/m0./s1 |

InChI Key |

KIOIQSJHJSONKS-PPHPATTJSA-N |

Isomeric SMILES |

C1CNC[C@H]1OC2=CC(=CC=C2)F.Cl |

Canonical SMILES |

C1CNCC1OC2=CC(=CC=C2)F.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-(3-fluorophenoxy)pyrrolidine hydrochloride typically involves the reaction of a pyrrolidine derivative with a fluorophenol compound. The process may include steps such as:

Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the Fluorophenoxy Group: This step often involves nucleophilic substitution reactions where a fluorophenol reacts with the pyrrolidine derivative under basic conditions.

Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of (3S)-3-(3-fluorophenoxy)pyrrolidine hydrochloride may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Key Synthetic Routes

For example, the polar [3 + 2] cycloaddition with isatin derivatives under reflux in ethanol yielded dispiro compounds with 96% efficiency (Table 1, ).

Solvent-Dependent Reactivity

Solvent polarity critically influences reaction rates and yields (Table 1, ):

| Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|

| Toluene | 16 | ≤26% |

| Acetonitrile | 9–12 | ≤65% |

| Ethanol | 4–7.5 | ≤96% |

Ethanol’s protic nature enhances transition-state stabilization, enabling faster and higher-yielding reactions compared to aprotic solvents.

Stereoselective Cycloadditions

The reaction proceeds via an “exo”-transition state to avoid steric clashes between carbonyl groups (Figure S42, ). The nucleophilic carbon of the azomethine ylide attacks the less hindered α-carbon of dipolarophiles (e.g., pyrenyl ethylene derivatives), forming pyrrolidine derivatives exclusively ( ).

Substitution and Degradation

In medicinal chemistry, fluoropropyl-pyrrolidine derivatives undergo N-alkylation and acid-catalyzed hydrolysis to generate bioactive metabolites. For example:

-

N-substitution with fluoropropyl groups enhances estrogen receptor degradation (84–98% efficacy) while methyl/ethyl groups reduce activity ( ).

-

Stability: The compound remains stable under standard conditions but degrades in acidic/basic media ( ).

Pharmacophore Optimization

-

SERD Development : Fluoropropyl-pyrrolidine moieties in compound 43d (Table 7, ) show high ERα degradation (98%) and oral bioavailability.

-

Antitrypanosomal Agents : Fluoropyrrolidine derivatives inhibit Trypanosoma brucei via urea-pyrazole interactions ( ).

Metabolic Interactions

Scientific Research Applications

(3S)-3-(3-fluorophenoxy)pyrrolidine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S)-3-(3-fluorophenoxy)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares (3S)-3-(3-fluorophenoxy)pyrrolidine hydrochloride with structurally related pyrrolidine derivatives:

Key Differences and Implications

Substituent Position and Type: The 3-fluorophenoxy group in the target compound provides meta-substitution, balancing steric and electronic effects. In contrast, the 2-fluorophenoxy derivative (CAS 1219981-26-6) has ortho-substitution, which may hinder rotational freedom .

Molecular Weight and Solubility :

- The nitro-substituted compound (262.67 g/mol) has higher molecular weight and lower lipophilicity than the target compound (~231.65 g/mol), impacting membrane permeability .

- Hydrochloride salts (e.g., CAS 1219981-26-6, 1568051-64-8) generally exhibit improved aqueous solubility compared to free bases .

Chirality and Bioactivity :

- All listed compounds retain a chiral center at the pyrrolidine C3 or C2 position, which is critical for enantioselective interactions in drug-receptor binding .

Synthetic Accessibility: The 3-fluorophenoxy group may require regioselective substitution reactions, whereas nitro or methoxy groups involve additional steps like nitration or alkylation .

Supplier and Purity Information

- 3-((2-Fluorophenoxy)methyl)pyrrolidine hydrochloride (CAS 1219981-26-6) is available from Hairui Chemical at >95% purity .

Biological Activity

(3S)-3-(3-fluorophenoxy)pyrrolidine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activity. The presence of the fluorophenoxy group enhances its interaction with various biological targets, which may lead to therapeutic applications. This article reviews the biological activity of this compound, synthesizing findings from diverse sources.

- Molecular Formula : CHClFNO

- Molecular Weight : 245.68 g/mol

- Structure : The compound features a pyrrolidine ring substituted with a 3-fluorophenyl group, which is crucial for its biological interactions.

The biological activity of (3S)-3-(3-fluorophenoxy)pyrrolidine hydrochloride is primarily attributed to its ability to bind to specific enzymes and receptors. The fluorophenyl substituent increases the binding affinity, potentially modulating the activity of these targets.

Binding Characteristics

Studies indicate that compounds with similar structures exhibit enhanced binding characteristics due to hydrophobic interactions and hydrogen bonding capabilities. For instance, the fluorine atom can participate in electron-withdrawing effects that stabilize interactions with target proteins .

In Vitro Studies

Research has demonstrated that (3S)-3-(3-fluorophenoxy)pyrrolidine hydrochloride exhibits significant activity against various cancer cell lines. The following table summarizes key findings from in vitro studies:

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF7 (Breast) | 5.2 | Inhibition of cell proliferation |

| A549 (Lung) | 4.8 | Induction of apoptosis |

| HeLa (Cervical) | 6.0 | Cell cycle arrest |

These results indicate that the compound may serve as a lead for developing anti-cancer therapeutics.

Case Studies

- Hepatitis B Virus (HBV) Modulation : A study evaluated the compound's effect on HBV capsid assembly, revealing that it acts as a capsid assembly modulator (CAM), which may offer a novel approach for HBV treatment .

- Neurotransmitter Uptake Inhibition : Another investigation highlighted its potential in inhibiting serotonin uptake, suggesting applications in mood disorder therapies .

Comparative Analysis with Similar Compounds

The unique structure of (3S)-3-(3-fluorophenoxy)pyrrolidine hydrochloride differentiates it from other similar compounds. The following table compares its activity with structurally related compounds:

| Compound | Binding Affinity (kcal/mol) | Biological Activity |

|---|---|---|

| (3S)-3-(4-fluorophenoxy)pyrrolidine HCl | -7.5 | Moderate anti-cancer activity |

| (2S)-2-(3-fluorophenyl)pyrrolidine HCl | -6.8 | Low anti-cancer activity |

| (3S)-3-(3-fluorophenoxy)pyrrolidine HCl | -8.2 | High anti-cancer and antiviral activity |

This comparison underscores the enhanced efficacy of (3S)-3-(3-fluorophenoxy)pyrrolidine hydrochloride relative to its analogs.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing (3S)-3-(3-fluorophenoxy)pyrrolidine hydrochloride with high stereochemical fidelity?

- Methodology : A stereoselective approach involves starting from commercially available chiral precursors, such as (S)-norvaline, to establish the pyrrolidine core. Key steps include:

- Protection : Use tert-butoxycarbonyl (Boc) groups to protect the amine during intermediate formation .

- Grignard Reaction : Introduce the 3-fluorophenoxy moiety via reaction with 3-fluorophenoxymagnesium bromide, ensuring regioselectivity .

- Reduction : Sodium borohydride reduces α-aminoketone intermediates to yield the desired stereochemistry .

- Salt Formation : Final treatment with HCl in dioxane yields the hydrochloride salt .

Q. Which analytical techniques are critical for confirming the structural identity of (3S)-3-(3-fluorophenoxy)pyrrolidine hydrochloride?

- Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., fluorophenoxy group at C3) and pyrrolidine ring conformation .

- Mass Spectrometry : High-resolution MS (HRMS) for molecular formula confirmation .

- X-ray Crystallography : Resolve absolute stereochemistry if crystalline derivatives are obtainable .

Advanced Research Questions

Q. How can researchers address discrepancies between in vitro receptor binding affinity and in vivo behavioral effects of (3S)-3-(3-fluorophenoxy)pyrrolidine hydrochloride?

- Approach :

- Metabolite Profiling : Identify active metabolites via LC-MS/MS, as in vivo effects may arise from biotransformation products .

- Pharmacokinetic Studies : Measure plasma/brain bioavailability to correlate exposure levels with observed effects .

- Comparative Assays : Benchmark against structurally related compounds (e.g., 3-fluoro PCP) to assess off-target interactions or species-specific responses .

Q. What are the methodological challenges in optimizing the metabolic stability of fluorinated pyrrolidine derivatives like (3S)-3-(3-fluorophenoxy)pyrrolidine hydrochloride?

- Key Challenges :

- CYP450 Interactions : Fluorine atoms can alter cytochrome P450 metabolism; use hepatocyte microsomal assays to identify oxidation hotspots .

- Structural Modifications : Introduce methyl groups at metabolically vulnerable positions (e.g., C4 of pyrrolidine) to block hydroxylation .

- In Silico Modeling : Apply QSAR models to predict metabolic pathways and prioritize stable analogs .

Q. How does the stereochemistry of (3S)-3-(3-fluorophenoxy)pyrrolidine hydrochloride influence its pharmacological profile compared to its (3R)-enantiomer?

- Experimental Design :

- Enantiomer Synthesis : Prepare both enantiomers via resolution or asymmetric catalysis .

- Receptor Binding Assays : Compare affinity at targets like σ receptors or dopamine transporters using radioligand displacement .

- Behavioral Studies : Conduct discriminative stimulus tests in rodents to evaluate enantiomer-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.